molecular formula C22H15BrClN3O2 B4052940 N-(3-Bromophenyl)-2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetamide

N-(3-Bromophenyl)-2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B4052940
M. Wt: 468.7 g/mol
InChI Key: SXUNYZRIGZNOBI-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetamide (CAS 684234-57-9) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C22H15BrClN3O2 and a molecular weight of 468.73 g/mol, this acetamide derivative is characterized by its complex structure integrating bromophenyl, chlorophenyl, and phthalazinone moieties . Compounds featuring phthalazinone and acetamide structures are of significant interest in medicinal chemistry research, particularly in the development of potential therapeutic agents . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet for proper handling instructions. The product is typically stored sealed in a dry environment at room temperature to ensure stability .

Properties

IUPAC Name

N-(3-bromophenyl)-2-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrClN3O2/c23-15-4-3-5-17(12-15)25-20(28)13-27-22(29)19-7-2-1-6-18(19)21(26-27)14-8-10-16(24)11-9-14/h1-12H,13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUNYZRIGZNOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)CC(=O)NC3=CC(=CC=C3)Br)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of WAY-323093 involves several steps, starting with the preparation of the phthalazine core. The synthetic route typically includes the following steps:

Industrial production methods for WAY-323093 would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

WAY-323093 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

WAY-323093 has several scientific research applications:

Mechanism of Action

The mechanism of action of WAY-323093 involves its interaction with specific molecular targets within cells. The compound is believed to modulate certain signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in signal transduction and gene expression .

Comparison with Similar Compounds

Structural Analogs with Modified Aryl Groups

(a) N-(4-Chlorobenzyl)-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide (CAS 866153-80-2)
  • Structure : Substitutes 3-bromophenyl with 4-chlorobenzyl.
  • Molecular Weight : 403.90 g/mol.
  • However, the absence of bromine may lower lipophilicity and alter target selectivity .
(b) 2-[4-(4-Chlorophenyl)-1-oxophthalazin-2-yl]-N-(4-fluorophenyl)acetamide (ZINC1132403)
  • Structure : Replaces 3-bromophenyl with 4-fluorophenyl.
  • Key Differences : Fluorine’s electronegativity may enhance hydrogen bonding with targets like MAO-B or AChE, but reduced steric bulk compared to bromine could decrease binding affinity in hydrophobic pockets .

Analogs with Varied Core Structures

(a) N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide
  • Structure: Lacks the phthalazinone core; simpler acetamide derivative.
  • Crystallographic Data : C-Br bond length (1.8907 Å) and planar acetamide group differ slightly from the target compound’s geometry, suggesting conformational flexibility impacts activity .
(b) FDL-169 (CFTR Modulator)
  • Structure: Contains a benzo[d]oxazolyl group instead of phthalazinone.

Key Observations :

  • The target compound’s bromine and phthalazinone core may enhance MAO-B or AChE inhibition compared to simpler acetamides, as seen in triazole-benzothiazole analogs .
  • Antimicrobial activity is influenced by halogenation: tetrabromo substituents in thiazolidinone derivatives show higher activity, suggesting the target’s dichlorophenyl/bromophenyl groups may offer moderate effects .

Physicochemical and Crystallographic Differences

Property Target Compound N-(4-Bromophenyl)acetamide N-(4-chlorobenzyl) Analog
Molecular Weight (g/mol) 492.73 290.15 403.90
LogP (Predicted) ~4.2 ~2.8 ~3.5
H-Bond Donors/Acceptors 1/3 1/2 1/3
Crystallographic Planarity Moderate (amide rotation) High (planar acetamide) Variable (depends on substitution)

Implications :

  • Crystallographic data indicate rotational flexibility in the acetamide linker, which may allow adaptive binding to enzyme pockets .

Biological Activity

N-(3-Bromophenyl)-2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetamide, also known as WAY-323093, is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a phthalazinone core along with bromine and chlorine substituents, contributes to its diverse biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

  • Molecular Formula : C22H15BrClN3O2
  • Molecular Weight : 468.73 g/mol
  • CAS Number : 684234-57-9

The compound is characterized by the presence of multiple aromatic rings and halogen atoms, which enhance its lipophilicity and biological interactions. The structural features are crucial for its pharmacological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against mycobacterial species.

  • Activity Against Mycobacterium tuberculosis : Compounds with similar structures have shown minimum inhibitory concentrations (MICs) ranging from 0.08 to 5.05 μM, suggesting potent antitubercular effects.

Anticancer Potential

The compound's structure suggests potential interactions with various biological targets, leading to cytotoxic effects against cancer cells.

  • Mechanism of Action : The mechanism typically involves binding to specific enzymes or receptors crucial for cellular functions. For instance, docking studies have demonstrated its binding affinity to isocitrate lyase, an enzyme critical for mycobacterial survival.

Case Studies

  • Antimycobacterial Activity : A study highlighted that derivatives of phthalazinone compounds showed promising results against Mycobacterium tuberculosis, indicating a potential pathway for developing new antitubercular agents.
  • Structure-Activity Relationship (SAR) : Modifications in the structure of phthalazinone derivatives can significantly alter their interaction profiles, affecting both efficacy and toxicity. For example, the introduction of halogens on phenyl groups has been shown to enhance biological activity .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(4-Chlorophenyl)-2-(4-bromo-1-oxophthalazin-2(1H)-yl)acetamideContains chlorinated phenyl groupsAntimycobacterial activity
2-[3-(4-bromo-2-fluorobenzyl)-4-oxo-phthalazin] acetic acid amidesSimilar phthalazinone coreAntimycobacterial properties
4-Phenylphthalazin-1-one derivativesVariations in phenyl substituentsAntineoplastic activity

Q & A

Q. What are the key steps and challenges in synthesizing N-(3-Bromophenyl)-2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetamide?

The synthesis involves multi-step reactions, including condensation of halogenated aryl amines with phthalazinone intermediates. Critical steps include:

  • Coupling Reactions : Use of bromophenyl acetamide precursors with phthalazinone derivatives under reflux conditions (e.g., DMF at 80–100°C) .
  • Purification : Column chromatography or recrystallization to isolate the product, monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .
  • Challenges : Ensuring regioselectivity during bromine substitution and avoiding side reactions (e.g., dehalogenation) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological validation includes:

  • NMR : ¹H and ¹³C NMR to confirm aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 170–175 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 424–428) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Br stretch) .

Q. How do structural features influence its stability and solubility?

  • Stability : The phthalazinone core and halogenated aryl groups enhance thermal stability but may cause photodegradation under UV light .
  • Solubility : Low aqueous solubility (logP ~3.5) due to aromatic rings; DMSO or ethanol is recommended for in vitro studies .

Advanced Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ variability in kinase inhibition assays) can arise from:

  • Assay Conditions : Differences in pH, solvent (DMSO vs. saline), or cell lines (HEK293 vs. HeLa) .
  • Purity : Batch-to-batch variations (>95% purity required for reproducibility) .
  • Solution : Cross-validate using orthogonal assays (e.g., SPR and cellular viability) and standardize protocols .

Q. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?

Key modifications include:

  • Halogen Substitution : Replacing bromine with fluorine improves metabolic stability but reduces target affinity .
  • Acetamide Linker : Shortening the chain enhances solubility but weakens binding to hydrophobic pockets .
  • Table :
ModificationEffect on ActivityReference
Bromine → Chlorine↓ IC₅₀ (from 12 nM to 45 nM)
Methoxy Addition↑ Solubility (logP from 3.5 to 2.8)

Q. What computational methods predict its interaction with biological targets?

  • Docking Studies : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR), focusing on halogen-π interactions .
  • MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR Models : Predict ADMET properties (e.g., bioavailability score >0.55) .

Q. How does its mechanism of action differ from structurally related phthalazinone derivatives?

Unlike analogs with imidazole cores, this compound inhibits tyrosine kinases via competitive binding to the ATP pocket, confirmed by:

  • Kinase Profiling : Selectivity for ABL1 over VEGFR2 (Kd = 8 nM vs. 220 nM) .
  • Mutagenesis Studies : Loss of activity in T315I mutant kinases .

Methodological Guidelines

  • Experimental Design : Include positive controls (e.g., imatinib for kinase assays) and triplicate measurements .
  • Data Interpretation : Use Shapiro-Wilk tests for normality and ANOVA for dose-response curves .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Bromophenyl)-2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-Bromophenyl)-2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetamide

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